molecular formula C9H6ClNS B162996 2-Chloro-4-phenylthiazole CAS No. 1826-23-9

2-Chloro-4-phenylthiazole

Cat. No.: B162996
CAS No.: 1826-23-9
M. Wt: 195.67 g/mol
InChI Key: PNWMACLGSAOQCI-UHFFFAOYSA-N
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Description

2-Chloro-4-phenylthiazole is a heterocyclic compound that belongs to the thiazole family. Thiazoles are five-membered aromatic rings containing both sulfur and nitrogen atoms. The presence of a chlorine atom at the second position and a phenyl group at the fourth position makes this compound a unique and versatile compound. It is known for its significant biological and chemical properties, making it a valuable compound in various fields of research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-phenylthiazole typically involves the reaction of 2-aminothiazole with chlorinating agents. One common method is the reaction of 2-aminothiazole with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-phenylthiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

  • Substituted thiazoles
  • Thiazole sulfoxides and sulfones
  • Thiazolidines

Scientific Research Applications

Chemistry

In synthetic chemistry, 2-Chloro-4-phenylthiazole serves as a building block for the synthesis of various heterocyclic compounds. It plays a crucial role in developing more complex molecules utilized in pharmaceuticals and agrochemicals.

ApplicationDescription
Building BlockUsed in synthesizing other heterocyclic compounds
PrecursorServes as a precursor for complex chemical reactions

Biology

The compound exhibits notable biological activities , including antimicrobial, antifungal, and anticancer properties. Research has demonstrated its ability to inhibit cell growth in various cancer cell lines.

  • Anticancer Activity : A study reported that derivatives of this compound showed significant antiproliferative effects against cancer cell lines such as HepG2 (IC50 = 0.62 μM) and others, surpassing traditional treatments like Sorafenib .
  • Mechanism of Action : The compound induces apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial functions.

Medicine

The therapeutic potential of this compound is being explored in drug development for infectious diseases and cancer treatment. Its ability to target specific pathways makes it a candidate for novel therapeutics.

Therapeutic AreaPotential Application
Infectious DiseasesDevelopment of antiviral agents targeting flaviviruses
Cancer TreatmentAnticancer drug development with promising efficacy

Antiflaviviral Agents

Research into phenylthiazole derivatives has led to the development of antiviral agents effective against flaviviruses. Modifications to the thiazole structure enhanced selectivity and reduced toxicity, leading to compounds with high therapeutic indices (TI) .

Anticancer Activity

A series of studies focused on 2-amino-4-phenylthiazole derivatives revealed potent cytotoxicity against various cancer cell lines. For example, compound 27 demonstrated strong inhibitory effects on HepG2 cells by inducing G2/M cell cycle arrest .

Industrial Applications

In addition to its research applications, this compound is utilized in the production of dyes, pigments, and other industrial chemicals due to its stable chemical properties and reactivity.

Mechanism of Action

The mechanism of action of 2-Chloro-4-phenylthiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis or protein function. In cancer research, it may inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

  • 2-Amino-4-phenylthiazole
  • 2-Methyl-4-phenylthiazole
  • 2-Bromo-4-phenylthiazole

Comparison: 2-Chloro-4-phenylthiazole is unique due to the presence of the chlorine atom, which imparts distinct reactivity and biological properties. Compared to 2-Amino-4-phenylthiazole, the chloro derivative is more reactive in substitution reactions. The methyl and bromo derivatives exhibit different electronic and steric effects, influencing their chemical behavior and biological activities .

Biological Activity

2-Chloro-4-phenylthiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a thiazole ring with a chlorine atom and a phenyl group, contributing to its unique chemical reactivity. The molecular formula is C9H6ClN1S1C_9H_6ClN_1S_1, and it has a molecular weight of approximately 195.67 g/mol. The presence of these functional groups enhances its interaction with various biological targets.

Antibacterial Activity

Research has demonstrated that this compound exhibits potent antibacterial properties. For instance, studies have shown that derivatives of phenylthiazole can effectively target cell wall synthesis in bacteria. In one study, compounds related to this compound were tested against vancomycin-resistant Enterococcus faecium and Enterococcus faecalis, showing rapid bactericidal activity with complete eradication within two hours at specific concentrations .

Antifungal Activity

The compound has also been evaluated for antifungal activity. It has shown effectiveness against various fungal strains, which is attributed to its ability to disrupt cellular processes essential for fungal survival.

Anti-inflammatory Activity

This compound has been investigated for its anti-inflammatory properties. It is believed to inhibit enzymes involved in inflammatory pathways, thus potentially providing therapeutic benefits in conditions characterized by excessive inflammation .

Anticancer Activity

The anticancer potential of this compound is particularly noteworthy. Recent studies indicate that it can induce apoptosis in cancer cells through the activation of caspase enzymes and the release of cytochrome c from mitochondria. For example, one derivative demonstrated significant cytotoxicity against HepG2 liver cancer cells with an IC50 value of 0.62±0.34μM0.62\pm 0.34\mu M, outperforming Sorafenib, a well-known anticancer drug .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound interacts with the active sites of various enzymes, inhibiting their function and leading to downstream effects on cellular processes .
  • Cell Cycle Arrest : It has been observed to induce G2/M phase arrest in cancer cells, preventing their proliferation .
  • Apoptosis Induction : By activating apoptotic pathways, it promotes programmed cell death in malignant cells .

Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 Value (μM)Mechanism of Action
AntibacterialE. faeciumNot specifiedInhibition of cell wall synthesis
AntifungalVarious fungiNot specifiedDisruption of cellular processes
Anti-inflammatoryEnzymes involved in inflammationNot specifiedEnzyme inhibition
AnticancerHepG2 cells0.62±0.340.62\pm 0.34Induction of apoptosis; G2/M phase arrest

Properties

IUPAC Name

2-chloro-4-phenyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNS/c10-9-11-8(6-12-9)7-4-2-1-3-5-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNWMACLGSAOQCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60375726
Record name 2-Chloro-4-phenylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1826-23-9
Record name 2-Chloro-4-phenylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-4-phenylthiazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To 80 ml of phosphorus oxychloride were added 7.7 g (43 mmol) of 2-hydroxy-4-phenylthiazole, followed by heating at 100°-105° C. for 2 hours. The solvent was then distilled off from the reaction mixture under reduced pressure. Ice water was added to the residue, followed by extraction with ethyl ether. The ether layer was washed with water. After purification by silica gel column chromatography (solvent: hexane/ethyl acetate=5/1), the title compound was obtained as pale yellow crystals.
Quantity
7.7 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

4-Phenyl-3H-thiazol-2-one (5 g, 28.2 mmol) was dissolved in POCl3 (30 mL), and the mixture was refluxed overnight. The mixture was concentrated in vacuum, and the residue was purified by column chromatography to give 2-chloro-4-phenylthiazole (3.1 g, 57%).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixed solution of 4-phenyl-1,3-thiazol-2-ol (2.00 g, 11.3 mmol) in phosphorus oxychloride (20 ml) was stirred at 100° C. for 2 hours. The solvent was distilled off under reduced pressure. The residue was poured to ice water and extracted with ethyl acetate. The extract was washed with water and dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure, and the residue was purified by silica gel column chromatography (hexane:ethyl acetate=9:1) to give 1.44 g (65.2%) of the desired product as a solid.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Yield
65.2%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 2-chloro-4-phenylthiazole (CPT) improve the performance of lithium-ion batteries?

A1: CPT functions as a film-forming additive in lithium-ion battery electrolytes. It decomposes at a specific voltage range (1100 mV to 1300 mV vs. Li/Li) [], forming a protective layer known as the Solid Electrolyte Interphase (SEI) on the surface of the graphite anode. This SEI layer is crucial for battery performance as it prevents further decomposition of the electrolyte, thus enhancing the battery's cycle life and stability.

Q2: What are the advantages of using CPT over conventional film-forming additives like vinylene carbonate (VC)?

A2: CPT offers a significant advantage over VC in terms of its decomposition potential. While VC decomposes at the edge of the potential window of carbonate-based electrolytes, CPT decomposes at a lower potential (1100 mV to 1300 mV vs. Li/Li) []. This earlier decomposition allows for SEI formation before reaching the critical potential window, leading to a more robust and effective protective layer on the anode.

Q3: What research methods were used to investigate the properties of CPT as a film-forming additive?

A3: The research paper utilized cyclovoltammetry and constant current cycling to evaluate the film-forming capabilities of CPT []. These electrochemical techniques allowed the researchers to analyze the decomposition behavior of CPT and its impact on the formation and stability of the SEI layer on the graphite anode.

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